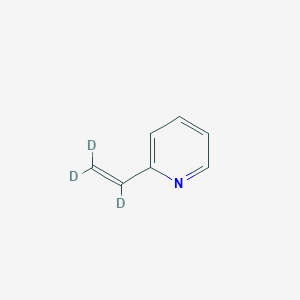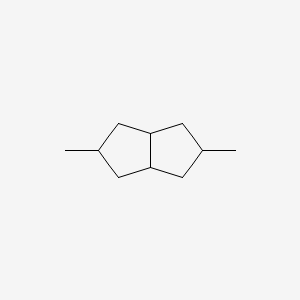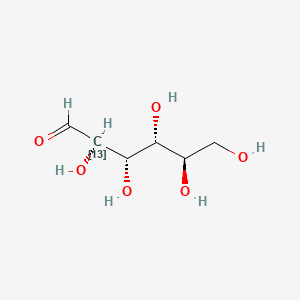
2-(1,2,2-Trideuterioethenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2,2-Trideuterioethenyl)pyridine is a deuterated derivative of ethenylpyridine, where three hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,2-Trideuterioethenyl)pyridine typically involves the deuteration of ethenylpyridine. One common method is the catalytic exchange reaction, where ethenylpyridine is exposed to deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The deuterium gas is supplied in large quantities, and the reaction is monitored to ensure the desired level of deuteration.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2,2-Trideuterioethenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium, resulting in the formation of deuterated pyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyridine carboxylic acids.
Reduction: Deuterated pyridine derivatives.
Substitution: Halogenated or nitro-substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
2-(1,2,2-Trideuterioethenyl)pyridine has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the synthesis of deuterated materials for use in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(1,2,2-Trideuterioethenyl)pyridine involves its interaction with molecular targets through isotopic substitution. The presence of deuterium atoms can alter the compound’s vibrational frequencies, leading to changes in reaction rates and pathways. This isotopic effect is particularly useful in studying reaction mechanisms and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,2,2-Trideuterioethenyl)benzene: Another deuterated compound with similar isotopic properties.
2-(1,2,2-Trideuterioethenyl)thiophene: A sulfur-containing analog with comparable applications in research.
Uniqueness
2-(1,2,2-Trideuterioethenyl)pyridine is unique due to its nitrogen-containing heterocyclic structure, which makes it particularly valuable in studying nitrogen-related biochemical processes. Its deuterated form provides distinct advantages in tracing and analyzing reaction mechanisms, making it a versatile tool in scientific research.
Eigenschaften
Molekularformel |
C7H7N |
|---|---|
Molekulargewicht |
108.16 g/mol |
IUPAC-Name |
2-(1,2,2-trideuterioethenyl)pyridine |
InChI |
InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2/i1D2,2D |
InChI-Schlüssel |
KGIGUEBEKRSTEW-FUDHJZNOSA-N |
Isomerische SMILES |
[2H]C(=C([2H])C1=CC=CC=N1)[2H] |
Kanonische SMILES |
C=CC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B13831616.png)


![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)


![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13831640.png)



![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)


